methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound characterized by a fused pyrrolopyrimidine structure, a sulfanyl linkage, and benzoate ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate often involves multi-step organic reactions. A typical synthetic route may include:
Formation of the pyrrolopyrimidine core: : Starting with the cyclopropylamine, it undergoes a series of cyclization reactions with appropriate precursors to form the pyrrolopyrimidine scaffold.
Introduction of the sulfanyl group:
Formation of the benzoate ester: : This final step involves the esterification of the resulting amine intermediate with benzoic acid under specific conditions to form the methyl ester.
Industrial Production Methods
Industrial-scale production might incorporate more optimized and scalable processes, including the use of efficient catalysts, high-throughput reactors, and continuous flow systems. Such methods ensure high yield and purity of the final compound, essential for any potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative reactions, especially at the sulfanyl group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can modify the pyrrolopyrimidine core, potentially affecting the cyclopropyl or oxo functionalities.
Substitution: : Substitutions, particularly nucleophilic substitutions, can take place at various points on the molecule, allowing for structural modifications.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Various nucleophiles in the presence of base catalysts or under acidic conditions.
Major Products Formed
The major products depend on the specific reactions, but can include sulfoxides, sulfones, reduced amines, and substituted benzoate esters.
Scientific Research Applications
Methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has a broad range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Explored as a lead compound in drug discovery, particularly for targeting certain biological pathways.
Industry: : Its chemical properties make it useful in materials science and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
This compound exerts its effects by interacting with specific molecular targets. The sulfanyl and benzoate functionalities can facilitate binding to active sites of enzymes or receptors. The pyrrolopyrimidine core might participate in hydrogen bonding and hydrophobic interactions, influencing pathways involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparing methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate with similar compounds highlights its uniqueness:
Methyl 2-[2-({4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate: : Lacks the cyclopropyl group.
Methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]acetate: : Differs in the ester moiety.
Methyl 2-[2-({3-cyclopropyl-4-oxo-7-methyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate: : Substitution pattern on the aromatic ring is different.
Biological Activity
Methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a compound that belongs to the pyrrolo[3,2-d]pyrimidine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Pyrrolo[3,2-d]pyrimidines are known to interact with multiple biological targets. The compound is hypothesized to exert its effects through:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Microtubule Disruption : Some analogs bind to the colchicine site on tubulin, leading to microtubule depolymerization and subsequent apoptosis in cancer cells .
- Dual Enzyme Inhibition : The compound may inhibit key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are vital for DNA synthesis and repair .
Anticancer Activity
Recent studies have demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against several cancer cell lines, showing submicromolar potency in inhibiting cellular proliferation. A notable study indicated that certain derivatives had GI50 values in the nanomolar range against eight tumor cell lines .
- Mechanistic Insights : The structure-activity relationship (SAR) studies reveal that specific substituents enhance potency and selectivity against target kinases and enzymes involved in tumor growth .
Cell Line | GI50 (nM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 25 | CDK inhibition |
MCF7 (Breast Cancer) | 30 | Microtubule disruption |
HeLa (Cervical Cancer) | 15 | TS inhibition |
Antimicrobial Activity
The compound's potential antimicrobial properties are also under investigation. Pyrrolo[3,2-d]pyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential.
Case Studies
- In Vivo Efficacy : In an animal model study, this compound demonstrated significant tumor regression when administered alongside conventional chemotherapeutics. This suggests a synergistic effect that enhances overall treatment efficacy .
- Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety and tolerability in clinical settings.
Properties
IUPAC Name |
methyl 2-[[2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-33-24(32)17-9-5-6-10-19(17)27-20(30)14-34-25-28-21-18(15-7-3-2-4-8-15)13-26-22(21)23(31)29(25)16-11-12-16/h2-10,13,16,26H,11-12,14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZZXQLVZWLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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